molecular formula C12H17N5O4 B1671360 Entecavir-Hydrat CAS No. 209216-23-9

Entecavir-Hydrat

Katalognummer: B1671360
CAS-Nummer: 209216-23-9
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: YXPVEXCTPGULBZ-JBDQBEHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Chronic Hepatitis B Treatment
    • Indication : Entecavir is primarily indicated for patients with chronic hepatitis B infection, particularly those with elevated liver enzymes and active viral replication.
    • Efficacy : Clinical trials have demonstrated that entecavir effectively reduces serum HBV DNA levels and promotes HBeAg seroconversion, indicating a favorable response to therapy. In a study involving 120 patients treated for 48 weeks, significant reductions in both total HBV DNA and covalently closed circular DNA (cccDNA) were observed .
    MeasurementBaseline (copies/mL)Week 48 (copies/mL)p-value
    Total HBV DNA6.8 × 10^72.5 × 10^3 (undetectable)< 0.01
    cccDNA5.1 × 10^62.4 × 10^3 (undetectable)< 0.01
    Alanine Aminotransferase (ALT)136 U/L48 U/L< 0.01
  • Post-Liver Transplantation
    • Entecavir is used to prevent HBV reinfection in patients who have undergone liver transplantation, significantly reducing the risk of recurrence in this vulnerable population .
  • HIV Co-Infection
    • While entecavir has limited efficacy against HIV, it is sometimes used in patients co-infected with HIV and HBV as part of a comprehensive antiretroviral therapy regimen, provided that an effective HIV treatment is also employed to prevent resistance .

Potential Applications Beyond Hepatitis B

Recent studies have explored the use of entecavir in oncology settings, particularly its potential synergistic effects when combined with other cancer therapies. Research indicates that entecavir may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in tumor growth .

Case Studies

  • Long-Term Treatment Outcomes
    • A study involving woodchucks chronically infected with woodchuck hepatitis virus showed that long-term entecavir administration led to sustained antiviral responses without significant adverse effects or emergence of resistant variants .
  • Impact on Liver Health
    • In a cohort study assessing patients with chronic hepatitis B undergoing entecavir therapy, significant improvements in liver enzyme levels were noted after a year of treatment, correlating with reduced liver inflammation and fibrosis .

Safety Profile

Entecavir is generally well-tolerated; however, some common side effects include headache, fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects can include lactic acidosis and liver complications if therapy is abruptly discontinued . Regular monitoring of hepatic function is recommended during treatment.

Biochemische Analyse

Biochemical Properties

Entecavir hydrate is a guanine analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus (HBV) polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Cellular Effects

Entecavir hydrate has selective activity against hepatitis B virus (HBV), making it an effective treatment for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It can lead to a significant reduction in mean HBV DNA levels and corresponding improvement in liver histology .

Molecular Mechanism

The molecular mechanism of action of Entecavir hydrate involves its competition with the natural substrate deoxyguanosine triphosphate. This competition allows Entecavir hydrate to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Temporal Effects in Laboratory Settings

The effects of Entecavir hydrate over time in laboratory settings are significant. One-year treatment with Entecavir hydrate is associated with a 5 to 7 log (10) reduction in mean HBV DNA levels and corresponding improvement in liver histology . The rate of virologic resistance is around 1 percent with up to five years of follow-up .

Metabolic Pathways

Entecavir hydrate is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system . It is efficiently phosphorylated to the active triphosphate form

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Entecavir-Hydrat umfasst mehrere Schritte:

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Gewährleistung einer hohen Selektivität und Stereoselektivität, die Verbesserung der Reaktionsbedingungen und die Vereinfachung der Produktreinigungsmethoden .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Wichtige gebildete Produkte:

Biologische Aktivität

Entecavir hydrate (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of ETV, focusing on its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile, supported by relevant data and case studies.

Entecavir is a guanosine nucleoside analogue that exhibits its antiviral effects by inhibiting HBV polymerase. Once phosphorylated to its active triphosphate form (ETV-TP), it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The inhibition occurs through three primary mechanisms:

  • Priming of the HBV polymerase : ETV-TP prevents the initiation of viral DNA synthesis.
  • Reverse transcription : It inhibits the reverse transcription of negative strand DNA from pregenomic RNA.
  • Synthesis of positive strand HBV DNA : ETV-TP effectively blocks the synthesis of the positive strand DNA.

The inhibitory constant (Ki) for HBV DNA polymerase is exceptionally low at 0.0012 μM, indicating high potency against the virus. In contrast, its activity against human DNA polymerases α, β, and δ is significantly weaker, with Ki values ranging from 18 to 40 µM, thus minimizing potential off-target effects on human cells .

Pharmacokinetics

The pharmacokinetic profile of entecavir has been extensively studied. A notable study involving 25 subjects provided the following pharmacokinetic parameters under fasting conditions:

ParameterTest (Mean ± SD)Reference (Mean ± SD)Ratio (90% CI)
AUC0-t (pg·h/ml)31382 ± 622631886 ± 61560.98 (0.96 – 1.01)
Cmax (pg/ml)11387 ± 229111671 ± 26630.98 (0.92 – 1.05)
tmax (h)0.67 (0.33 -2.50)0.75 (0.33-3.00)--

These results indicate that ETV has a consistent absorption profile with a median time to maximum concentration (tmax) around 0.67 hours .

Clinical Efficacy

Clinical trials have demonstrated that entecavir significantly reduces HBV replication and improves liver function in patients with chronic hepatitis B. A study involving 120 HBeAg-positive patients treated with ETV for 48 weeks showed substantial reductions in serum HBV DNA and covalently closed circular DNA (cccDNA):

PatientsWeek 0 Median (Range)Week 48 Median (Range)p-value
HBV DNA6.8×10^7 (1.5×10^7 -3.2×10^8)2.5×10^3 (undetectable -2.2×10^6)<0.01
cccDNA5.1×10^6 (3.1×10^5 -2.6×10^7)2.4×10^3 (undetectable -6.7×10^4)<0.01
ALT136 (66–320)48 (26–83)<0.01

These findings underscore ETV's effectiveness in achieving viral suppression and improving biochemical markers of liver function .

Safety Profile

Entecavir is generally well-tolerated, with a safety profile comparable to other nucleoside analogs used for HBV treatment. Common side effects include headache and fatigue, while serious adverse effects are rare but can include lactic acidosis and hepatotoxicity in specific populations, particularly those with pre-existing liver conditions .

Case Studies

A notable case study involved a pregnant woman treated with entecavir for chronic hepatitis B during her pregnancy without adverse effects on her child’s health over six years . This suggests that entecavir may be safely administered during pregnancy under careful medical supervision.

Eigenschaften

CAS-Nummer

209216-23-9

Molekularformel

C12H17N5O4

Molekulargewicht

295.29 g/mol

IUPAC-Name

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1

InChI-Schlüssel

YXPVEXCTPGULBZ-JBDQBEHPSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Isomerische SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O

Kanonische SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Aussehen

Solid powder

Color/Form

White to off white powder

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-200475;  BMS 200475;  BMS200475;  BMS 200475-01;  BMS-200475-01;  Entecavir hydrate;  Entecavir monohydrate;  Baraclude.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entecavir hydrate
Reactant of Route 2
Entecavir hydrate
Reactant of Route 3
Entecavir hydrate
Reactant of Route 4
Entecavir hydrate
Reactant of Route 5
Entecavir hydrate
Reactant of Route 6
Reactant of Route 6
Entecavir hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.